2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate
Description
This compound belongs to the class of fluorinated thiazole carbamates, characterized by a 1,3-thiazole core substituted at the 4-position with a 3-fluorophenyl group and at the 2-position with a 2,2,2-trifluoroethyl carbamate moiety. Its molecular formula is C₁₂H₉F₄N₂O₂S (calculated from CAS data in ), with a molecular weight of 321.27 g/mol. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the 3-fluorophenyl substituent contributes to electronic modulation and target binding affinity . Though discontinued commercially (), its structural features align with bioactive thiazole derivatives explored for anti-inflammatory, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O2S/c13-8-3-1-2-7(4-8)9-5-21-10(17-9)18-11(19)20-6-12(14,15)16/h1-5H,6H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTSUFZNSLUZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the formation of the thiazole core substituted with a fluorophenyl group, followed by carbamate formation using 2,2,2-trifluoroethyl derivatives. Key steps include:
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the fluorophenyl substituent onto the thiazole ring.
- Carbamate formation via reaction of the amine-functionalized thiazole intermediate with 2,2,2-trifluoroethyl chloroformate or related activated carbonate reagents.
Detailed Reaction Conditions
Based on diverse research data and patent literature, the following detailed preparation method is outlined:
| Step | Reagents & Catalysts | Solvent & Atmosphere | Temperature & Time | Yield | Notes |
|---|---|---|---|---|---|
| 1. Suzuki-Miyaura Coupling | 4-bromo-1,3-thiazole derivative, 3-fluorophenylboronic acid, Pd(PPh3)4 catalyst, K2CO3 base | Toluene:EtOH:H2O mixture, degassed under Ar | 80 °C, 4.5 hours | ~93% | High purity product, off-white solid obtained; reaction under inert atmosphere to prevent catalyst degradation |
| 2. Carbamate Formation | Amino-thiazole intermediate, 2,2,2-trifluoroethyl chloroformate or equivalent | Anhydrous solvent (e.g., dichloromethane), base such as triethylamine | 0 °C to room temperature, 1-3 hours | 70-85% | Controlled addition to avoid side reactions; low temperature favors selectivity |
| 3. Purification | Flash chromatography using cyclohexane/ethyl acetate gradient | - | - | - | Ensures removal of palladium residues and unreacted starting materials |
Catalysts and Ligands
- Palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used for the cross-coupling step due to its high activity and selectivity.
- Bases: Potassium carbonate or potassium acetate facilitate the coupling by deprotonating boronic acids and stabilizing intermediates.
- Ligands: Triphenylphosphine ligands stabilize the palladium catalyst and enhance reaction efficiency.
Solvent Systems
- Mixed solvent systems such as toluene/ethanol/water are preferred for Suzuki coupling to dissolve both organic and inorganic reagents.
- Anhydrous dichloromethane or 1,4-dioxane is used for carbamate formation to maintain anhydrous conditions and control reaction kinetics.
Reaction Monitoring and Characterization
- Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
- Structural confirmation and purity assessment are performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Research Findings and Optimization
Yield and Purity Optimization
- Using degassed solvents and inert atmosphere (argon or nitrogen) significantly improves catalyst longevity and yield.
- Controlled temperature ramping during carbamate formation minimizes side reactions such as hydrolysis or over-carbamoylation.
- Purification by flash chromatography with optimized solvent gradients ensures high purity (>95%) suitable for further applications.
Stability Considerations
- The trifluoroethyl carbamate moiety imparts enhanced chemical stability compared to non-fluorinated analogs.
- Crystalline forms of related trifluoroethyl thiazole derivatives exhibit improved mechanical and chemical stability, beneficial during synthesis and storage.
Comparative Data Table
| Parameter | Method A (Pd(PPh3)4, Toluene/EtOH/H2O) | Method B (Pd(dppf)Cl2, 1,4-dioxane) |
|---|---|---|
| Catalyst loading | 0.05 eq | 0.03 eq |
| Base | K2CO3 | KOAc |
| Temperature | 80 °C | 80 °C |
| Reaction time | 4.5 h | 12-18 h |
| Yield | 93% | 70-80% |
| Purity | >95% | >90% |
| Notes | Faster reaction, higher yield | Longer reaction time, moderate yield |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,2,2-Trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group and thiazole ring are believed to play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Key structural analogs differ in substituents at the 4-position of the thiazole ring, impacting biological activity and physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups : The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to stronger groups like 4-chlorophenyl (5c, ) or trifluoromethyl (5n, ), which correlate with enhanced anti-inflammatory potency.
- Biological Activity : Biphenyl derivatives with fluorinated substituents () exhibit broad-spectrum activity, suggesting that extending aromatic systems may enhance target engagement.
Role of Fluorination
Fluorine atoms influence both pharmacokinetic and pharmacodynamic properties:
- Metabolic Stability : The trifluoroethyl group resists oxidative metabolism, prolonging half-life .
- Target Binding : Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions with enzymes like BACE1 () or inflammatory mediators ().
- Toxicity: Fluorinated analogs often show reduced off-target effects compared to non-fluorinated counterparts (e.g., phenyl vs. 3-fluorophenyl in ).
Biological Activity
2,2,2-Trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate
- Molecular Formula : C₁₂H₈F₄N₂O₂S
- Molecular Weight : 320.27 g/mol
- CAS Number : 1311314-21-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and may improve membrane permeability, facilitating interaction with cellular targets. The thiazole moiety is known for its role in biological activities, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that compounds containing thiazole and fluorinated groups often exhibit significant biological activity. The specific activities of 2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate include:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation in preclinical models.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to disease processes.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various thiazole derivatives. While specific data on the compound were limited, related compounds demonstrated significant inhibition of bacterial growth in vitro. This suggests that 2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate may possess similar properties.
Case Study 2: Anti-inflammatory Properties
Research on structurally similar compounds has indicated their ability to modulate inflammatory pathways. For instance, a derivative with a trifluoroethyl group was shown to reduce pro-inflammatory cytokine production in murine models of arthritis. This points to a potential anti-inflammatory mechanism for the compound under discussion.
Data Table: Biological Activity Comparisons
Q & A
Basic: What are the standard synthetic routes for 2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves coupling 4-(3-fluorophenyl)-1,3-thiazol-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to deprotonate the amine and facilitate carbamate formation . Key parameters include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.
- Temperature: Room temperature (20–25°C) to avoid side reactions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and ensuring anhydrous conditions .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the trifluoroethyl group (δ ~4.5 ppm for -CH₂CF₃) and the thiazole/fluorophenyl moieties .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from differences in assay conditions, impurity profiles, or cellular contexts. Methodological approaches include:
- Orthogonal Assays: Validate activity using both cell-based (e.g., cytotoxicity) and target-specific (e.g., enzyme inhibition) assays .
- Purity Reassessment: Re-analyze compound batches via HPLC and NMR to rule out impurities .
- Structural Analog Testing: Compare activity with derivatives (e.g., varying fluorophenyl substituents) to identify structure-activity relationships (SAR) .
Advanced: What computational strategies are effective for predicting the compound’s mechanism of action?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with putative targets (e.g., kinases or enzymes). Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the trifluoroethyl moiety .
- Molecular Dynamics (MD) Simulations: Assess binding stability over time (50–100 ns trajectories) to identify key residues in target proteins .
- Pharmacophore Modeling: Map electrostatic and steric features to prioritize targets from databases like ChEMBL .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the carbamate group.
- Solvent: Dissolve in DMSO (for biological assays) or dry DCM (for synthetic use) to avoid moisture-induced degradation .
Advanced: How can reaction yields be improved during scale-up synthesis?
Answer:
- Design of Experiments (DoE): Systematically vary parameters (solvent, temperature, base equivalents) to identify optimal conditions.
- Continuous Flow Chemistry: Enhance heat/mass transfer for reproducible large-scale reactions .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?
Answer:
- Carbamate Group (–OCONH–): Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions).
- Thiazole Ring: Participates in electrophilic substitution (e.g., bromination at the 5-position) .
- Trifluoroethyl Group: Enhances metabolic stability and lipophilicity, impacting bioavailability .
Advanced: What strategies mitigate solubility challenges in biological assays?
Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous solubility .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance dispersion .
Basic: How does the fluorophenyl substituent influence the compound’s electronic properties?
Answer:
The 3-fluorophenyl group induces electron-withdrawing effects via the –F substituent, stabilizing the thiazole ring through resonance. This increases electrophilicity at the carbamate carbonyl, enhancing reactivity in nucleophilic environments .
Advanced: What are best practices for SAR studies targeting improved pharmacokinetics?
Answer:
- LogP Optimization: Synthesize analogs with varying substituents (e.g., replacing trifluoroethyl with hydrophilic groups) to balance lipophilicity.
- Metabolic Stability Assays: Use liver microsomes to identify metabolic hotspots (e.g., carbamate hydrolysis) .
- In Silico ADMET Prediction: Tools like SwissADME predict absorption and toxicity profiles early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
